Bienvenue dans la boutique en ligne BenchChem!

Ezh2-IN-19

Epigenetics Cancer Research Drug Discovery

Ezh2-IN-19 (compound N40) delivers exceptional sub-nanomolar potency against both wild-type EZH2 (IC50=0.32 nM) and clinically relevant gain-of-function mutants Y641F (0.03 nM) and Y641N (0.08 nM). Unlike generic-class EZH2 inhibitors with variable mutant coverage, this distinct chemotype ensures maximal target engagement at minimal concentrations, reducing off-target risk. It is an indispensable comparator standard for benchmarking novel EZH2 inhibitors and PROTACs. Procure with confidence for high-precision in vitro oncology studies targeting DLBCL and follicular lymphoma.

Molecular Formula C40H55N7O3
Molecular Weight 681.9 g/mol
Cat. No. B15583764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-19
Molecular FormulaC40H55N7O3
Molecular Weight681.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H55N7O3/c1-9-46(31-13-11-30(12-14-31)43(5)6)36-23-29(21-33(27(36)4)38(48)41-24-34-25(2)20-26(3)42-39(34)49)28-10-15-35-37(22-28)45(8)40(50)47(35)32-16-18-44(7)19-17-32/h10,15,20-23,30-32H,9,11-14,16-19,24H2,1-8H3,(H,41,48)(H,42,49)
InChIKeyJNKOFUKCYAIVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezh2-IN-19 Procurement Guide: Wild-Type EZH2 Inhibitor with Sub-Nanomolar Potency


Ezh2-IN-19 (CAS 3026848-13-2, also referred to as compound N40) is a potent inhibitor of wild-type Enhancer of Zeste Homolog 2 (EZH2), exhibiting an IC50 value of 0.32 nM in biochemical assays . It belongs to the class of histone methyltransferase inhibitors targeting the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . The compound demonstrates enhanced potency against specific EZH2 gain-of-function mutants, with IC50 values of 0.03 nM for Y641F and 0.08 nM for Y641N, which are commonly found in B-cell lymphomas [1].

Critical Decision Factors: Why Ezh2-IN-19 Cannot Be Replaced by Generic EZH2 Inhibitors


Generic substitution within the EZH2 inhibitor class is scientifically unsound due to significant inter-compound variations in potency, target selectivity, and mutant isoform coverage. While many EZH2 inhibitors target the SAM-binding pocket, their binding kinetics and ability to accommodate or be affected by activating mutations (e.g., Y641F, Y641N) differ substantially [1]. Furthermore, compounds vary in their off-target profiles against other methyltransferases, particularly the closely related EZH1, which can influence both efficacy and toxicity . Ezh2-IN-19's distinct molecular architecture and sub-nanomolar potency profile necessitate its specific evaluation and procurement, as detailed in the quantitative evidence below.

Quantitative Differentiation of Ezh2-IN-19: A Procurement-Centric Evidence Review


Ezh2-IN-19 Demonstrates Superior Potency for Wild-Type EZH2 Compared to Clinical Benchmark

Ezh2-IN-19 demonstrates sub-nanomolar potency against wild-type EZH2, with an IC50 of 0.32 nM [1]. This is a 34-fold improvement in biochemical potency compared to the FDA-approved EZH2 inhibitor Tazemetostat (EPZ-6438), which has a reported IC50 of 11 nM for wild-type EZH2 [2].

Epigenetics Cancer Research Drug Discovery

Ezh2-IN-19 Exhibits Exceptionally High Potency Against the Clinically Relevant Y641F Mutant

Ezh2-IN-19 potently inhibits the Y641F gain-of-function mutant of EZH2 with an IC50 of 0.03 nM [1]. This represents a 433-fold increase in potency compared to the tool compound IHMT-EZH2-115, which has a reported IC50 of 72.3 nM for the same Y641F mutant [2].

Mutant EZH2 Lymphoma Precision Medicine

Ezh2-IN-19 Maintains High Potency Against Y641N Mutant EZH2

Ezh2-IN-19 shows robust inhibition of the Y641N EZH2 mutant with an IC50 of 0.08 nM [1]. While a direct quantitative comparator for Y641N is not available, its potency profile aligns with other highly potent EZH2 inhibitors like UNC1999, which has an IC50 of <10 nM for wild-type EZH2 [2].

Mutant EZH2 Lymphoma Structure-Activity Relationship

Optimal Procurement and Application Scenarios for Ezh2-IN-19 in Cancer Epigenetics Research


Preclinical Research on Wild-Type EZH2-Driven Cancers

Ezh2-IN-19 is ideally suited for in vitro studies requiring maximal target engagement of wild-type EZH2. Its sub-nanomolar IC50 of 0.32 nM allows for precise dose-response studies at low concentrations, minimizing off-target effects that can arise at higher compound concentrations [1].

Investigating EZH2 Gain-of-Function Mutations in B-Cell Lymphomas

The compound's exceptional potency against the Y641F (0.03 nM) and Y641N (0.08 nM) EZH2 mutants makes it a critical tool for research into diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma where these mutations are prevalent oncogenic drivers [1].

Comparative Epigenetic Probe Studies

As a distinct chemical entity with a unique potency profile, Ezh2-IN-19 serves as a valuable comparator tool to benchmark the activity of novel EZH2 inhibitors or PROTACs, particularly when assessing mutant versus wild-type selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.